molecular formula C16H15BrOZn B14874353 2-(2-Allylphenoxymethyl)phenylZinc bromide

2-(2-Allylphenoxymethyl)phenylZinc bromide

Cat. No.: B14874353
M. Wt: 368.6 g/mol
InChI Key: HNNGXJHISDRNNC-UHFFFAOYSA-M
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Description

2-(2-allylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran: is an organozinc reagent used in organic synthesis. This compound is a solution in tetrahydrofuran, a common solvent in organic chemistry. Organozinc reagents are known for their utility in various carbon-carbon bond-forming reactions, making them valuable tools in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(2-allylphenoxymethyl)phenylzinc bromide typically involves the reaction of 2-(2-allylphenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:

2-(2-allylphenoxymethyl)phenyl bromide+Zn2-(2-allylphenoxymethyl)phenylzinc bromide\text{2-(2-allylphenoxymethyl)phenyl bromide} + \text{Zn} \rightarrow \text{this compound} 2-(2-allylphenoxymethyl)phenyl bromide+Zn→2-(2-allylphenoxymethyl)phenylzinc bromide

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of high-purity reagents and solvents, along with controlled reaction parameters, is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(2-allylphenoxymethyl)phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.

Common Reagents and Conditions:

    Palladium Catalysts: Often used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

    Solvents: Tetrahydrofuran is commonly used due to its ability to dissolve both organic and inorganic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Cross-Coupling Reactions: Widely used in cross-coupling reactions to form carbon-carbon bonds.

Biology and Medicine:

    Drug Development: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.

    Bioconjugation: Can be used to attach organic molecules to biomolecules for research purposes.

Industry:

    Material Science: Used in the synthesis of materials with specific properties, such as polymers and nanomaterials.

    Agricultural Chemicals: Employed in the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 2-(2-allylphenoxymethyl)phenylzinc bromide involves the transfer of the phenyl group from zinc to another molecule. In coupling reactions, the zinc atom facilitates the formation of a new carbon-carbon bond by acting as a nucleophile. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

  • Phenylzinc bromide
  • Benzylzinc bromide
  • Cyclohexylzinc bromide

Comparison:

  • Reactivity: 2-(2-allylphenoxymethyl)phenylzinc bromide has unique reactivity due to the presence of the allyl group, which can participate in additional reactions.
  • Applications: While similar compounds are used in coupling reactions, the specific structure of this compound makes it suitable for specialized applications in organic synthesis.

Properties

Molecular Formula

C16H15BrOZn

Molecular Weight

368.6 g/mol

IUPAC Name

bromozinc(1+);1-(phenylmethoxy)-2-prop-2-enylbenzene

InChI

InChI=1S/C16H15O.BrH.Zn/c1-2-8-15-11-6-7-12-16(15)17-13-14-9-4-3-5-10-14;;/h2-7,9,11-12H,1,8,13H2;1H;/q-1;;+2/p-1

InChI Key

HNNGXJHISDRNNC-UHFFFAOYSA-M

Canonical SMILES

C=CCC1=CC=CC=C1OCC2=CC=CC=[C-]2.[Zn+]Br

Origin of Product

United States

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